4-chloro-2-fluoro-3-formylbenzonitrile
Description
4-Chloro-2-fluoro-3-formylbenzonitrile (C₈H₃ClFNO) is a multifunctional aromatic compound featuring a benzonitrile core substituted with chlorine (Cl), fluorine (F), and formyl (CHO) groups at positions 4, 2, and 3, respectively. This compound’s unique electronic and steric profile, driven by the electron-withdrawing effects of Cl, F, and the nitrile (CN) group, alongside the reactive aldehyde functionality, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The formyl group, in particular, enables diverse derivatization pathways, such as condensation reactions or nucleophilic additions, which are critical for constructing complex heterocycles or bioactive molecules .
Properties
CAS No. |
2384663-79-8 |
|---|---|
Molecular Formula |
C8H3ClFNO |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-fluoro-3-formylbenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of a precursor benzonitrile compound, followed by formylation. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-fluoro-3-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) or thiourea (NH2CSNH2) in a polar solvent.
Major Products
Oxidation: 4-chloro-2-fluoro-3-carboxybenzonitrile.
Reduction: 4-chloro-2-fluoro-3-hydroxybenzonitrile.
Substitution: 4-amino-2-fluoro-3-formylbenzonitrile (when using ammonia).
Scientific Research Applications
4-chloro-2-fluoro-3-formylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-3-formylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the formyl group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and fluoro groups enhance the compound’s stability and reactivity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-chloro-2-fluoro-3-formylbenzonitrile can be contextualized against related benzonitrile derivatives. Below is a detailed analysis:
Structural and Functional Comparison
Electronic and Steric Effects
- The formyl group in this compound introduces significant electron-withdrawing character, activating the benzene ring for meta-directed electrophilic substitutions. In contrast, methyl (in 2-chloro-4-fluoro-3-methylbenzonitrile) and methoxy groups (in 2-amino-4-chloro-5-methoxybenzonitrile) exhibit electron-donating effects, deactivating the ring toward electrophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
